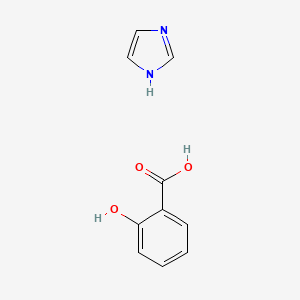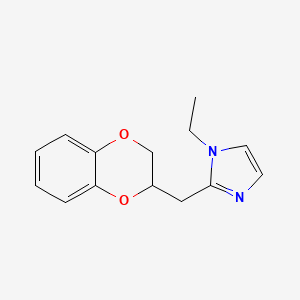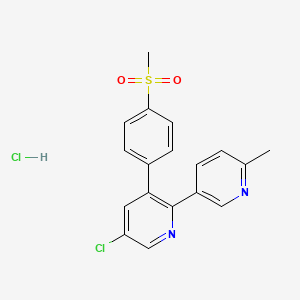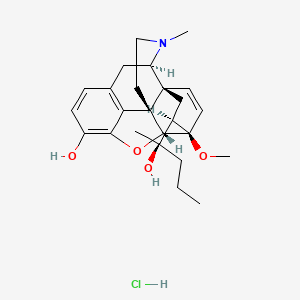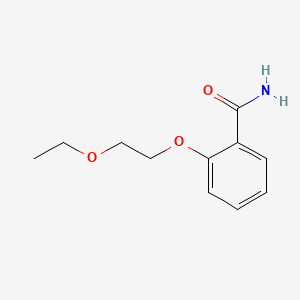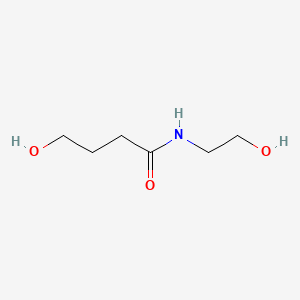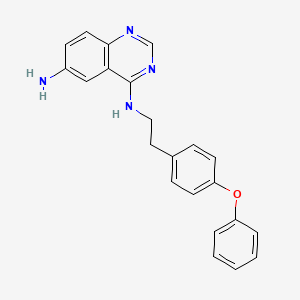
6-氨基-4-(4-苯氧基苯乙基氨基)喹唑啉
描述
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline, also known as QNZ, is an excellent quinazoline-containing NF-κB inhibitor . It also acts as a novel anticancer agent .
Molecular Structure Analysis
The molecular formula of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline is C22H20N4O . Its molecular weight is 356.4 g/mol . The IUPAC name is 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine .Chemical Reactions Analysis
QNZ-A, by virtue of its Michael acceptor unit, induced reactive oxygen species (ROS) accumulation associated with the collapse of the redox buffering system in A549 cells . This caused up-regulation of p53-inducible p21 and down-regulation of redox-sensitive Cdc25C along with Cyclin B1/Cdk1, leading to a G2/M cell cycle arrest and final cell apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline include a molecular weight of 356.4 g/mol and a molecular formula of C22H20N4O .科学研究应用
抗癌潜力
6-氨基-4-(4-苯氧基苯乙基氨基)喹唑啉已显示出作为抗癌药物的潜力。Shi等人(2017年)的研究表明,一种新型喹唑啉类似物在A549肺癌细胞中诱导了活性氧(ROS)的积累,导致G2/M细胞周期阻滞和凋亡。这个过程涉及p53诱导的p21的上调和Cdc25C、Cyclin B1/Cdk1的下调,表明了其抗癌活性的潜在机制 (Shi et al., 2017)。
EGFR抑制
该化合物已被研究其在抑制表皮生长因子受体(EGFR)中的作用。Smaill等人(1999年)合成了4-(苯基氨基)喹唑啉的6-和7-丙烯酰胺衍生物,并发现它们是EGFR的不可逆抑制剂。这些发现至关重要,因为它们暗示了在靶向过表达EGFR的癌细胞中的潜在作用 (Smaill et al., 1999)。
酪氨酸激酶的不可逆抑制
Tsou等人(2001年)的研究提出了新的6-取代-4-(3-溴苯氨基)喹唑啉衍生物作为EGFR和人表皮生长因子受体(HER-2)酪氨酸激酶的潜在不可逆抑制剂。这些化合物显示出增强的抗肿瘤活性,表明它们在癌症治疗中的潜力 (Tsou et al., 2001)。
合成和化学性质
类似喹唑啉衍生物的合成和化学性质一直是研究的课题。Hirota等人(1986年)合成了4-烷基氨基-5,6-二氢苯并[h]喹唑啉并评估了它们的抗抑郁活性。这些研究为喹唑啉衍生物的更广泛的化学和药理应用提供了见解 (Hirota et al., 1986)。
抗病毒和抗炎活性
其他研究探讨了喹唑啉衍生物的抗病毒和抗炎活性。例如,Luo等人(2012年)描述了(喹唑啉-4-基氨基)甲基-膦酸酯的合成及其抗烟草花叶病毒(TMV)活性,突显了这些化合物在抗病毒研究中的潜力 (Luo et al., 2012)。同样,Srivastav等人(2009年)合成了具有抗炎和抗菌活性的新型喹唑啉-4(3H)-酮,拓展了喹唑啉衍生物的治疗应用范围 (Srivastav et al., 2009)。
EGFR抑制剂设计和合成
Li等人(2012年)对4,6-取代-(二苯氨基)喹唑啉进行了进一步研究,受到4-(苯基氨基)喹唑啉基团的启发,发现它们作为潜在的EGFR抑制剂具有显著的抗增殖活性。其中一种特定化合物,4-((4-(3-溴苯氨基)喹唑啉-6-基氨基)甲基)酚,特别有效地诱导了Hep G2细胞系的凋亡,展示了喹唑啉衍生物在靶向癌症治疗中的潜力 (Li et al., 2012)。
未来方向
QNZ has been identified as a potent and selective inhibitor of mitochondrial complex I . It decreased PSEN1ΔE9-mediated nSOCE upregulation and rescued mushroom spines in PSEN1ΔE9-expressing neurons, which are linked to familial Alzheimer’s disease . These findings suggest potential future directions for the use of QNZ in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAKVEUZKHOWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333507 | |
| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline | |
CAS RN |
545380-34-5 | |
| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



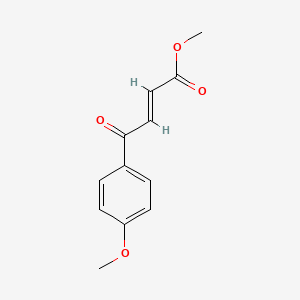
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)

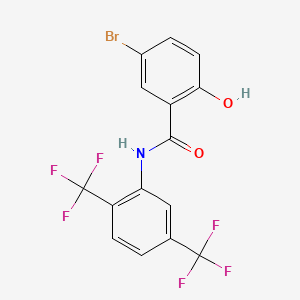

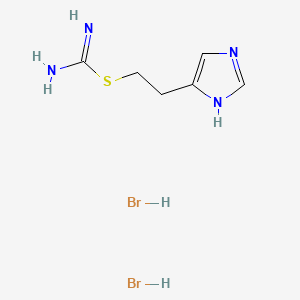
![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
